molecular formula C8H7N B145931 Phenylacetonitrile CAS No. 140-29-4

Phenylacetonitrile

Cat. No. B145931
CAS RN: 140-29-4
M. Wt: 117.15 g/mol
InChI Key: SUSQOBVLVYHIEX-UHFFFAOYSA-N
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Description

Phenylacetonitrile (PAN) is a versatile organic compound that has been the subject of various studies due to its wide range of applications in chemical and pharmaceutical industries. It is a nitrile compound with a phenyl group attached to the carbon of the cyano group.

Synthesis Analysis

Several methods have been developed to synthesize phenylacetonitrile. One approach involves the organocatalytic Michael addition of arylacetonitriles to alpha,beta-unsaturated aldehydes, followed by a reduction and lactonization sequence to yield diastereomerically pure disubstituted lactones . Another method includes the oxidative trimerization of phenylacetonitriles using elemental sulfur and DMSO in the presence of DABCO, leading to the formation of polysubstituted pyrrole heterocycles . Additionally, a biosynthetic pathway has been constructed in Escherichia coli utilizing plant and bacterial enzymes, which allows for the production of PAN without toxic chemicals . A novel method for the synthesis of PAN by amination of styrene oxide catalyzed by a bimetallic catalyst has also been reported .

Molecular Structure Analysis

The molecular structure of phenylacetonitrile has been studied using IR spectroscopy and ab initio force field calculations. These studies have confirmed the assignment of IR bands and provided insights into the structure of phenylacetonitrile and its carbanion. The carbanionic center is nearly planar, and the negative charge is delocalized over the phenyl ring, methide, and cyano groups .

Chemical Reactions Analysis

Phenylacetonitrile is involved in various chemical reactions. It can act as a precursor for the biosynthesis of other compounds, such as when it is derived from de novo-synthesized l-phenylalanine in plants . In locusts, phenylacetonitrile serves as an olfactory aposematic signal and a precursor to hypertoxic hydrogen cyanide, which is used as a defense mechanism against predation . Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives have been found to be potent uncouplers of oxidative phosphorylation, indicating the reactivity of phenylacetonitrile derivatives .

Physical and Chemical Properties Analysis

Phenylacetonitrile's physical and chemical properties have been characterized in various studies. It has been identified as a nitrogenous disinfection byproduct in drinking water, resulting from the chlorination of phenylalanine. Its presence in water can lead to aesthetic quality deterioration and potential health risks . The compound's stability and odor threshold have also been investigated, revealing its persistence in water systems .

Scientific Research Applications

Olfactory Signals and Toxin Precursors in Locusts

Phenylacetonitrile (PAN) plays a crucial role in locust defense mechanisms. It acts as an olfactory aposematic signal and a precursor for hydrogen cyanide (HCN), offering protection against predators. PAN biosynthesis in locusts involves a novel cytochrome P450 enzyme, CYP305M2. The study highlights PAN's significance in locust anti-predatory strategies, demonstrating its conversion to hypertoxic HCN during predatory attacks (Wei et al., 2019).

Chemical Transformations and Synthesis

  • Phenylacetonitrile undergoes transformations to form benzoate esters, showing its versatility in chemical reactions. This process involves degradation, oxidation, and esterification under mild conditions (Wang et al., 2007).
  • A notable chemoselective cyclization of (chromen-3-yl)alkynylnitriles is promoted by phenylacetonitrile, leading to the formation of novel chromone scaffolds. In this process, phenylacetonitrile serves as an anion transfer reagent, altering the typical reactions of the substrate (Huang et al., 2012).

Applications in Bioengineering and Catalysis

  • A biosynthetic pathway for cyanide-free production of PAN has been developed in Escherichia coli. This pathway utilizes plant cytochrome P450 79A2 and bacterial aldoxime dehydratase, showcasing a potential bioprocess for producing nitriles and derivatives without toxic chemicals (Miki & Asano, 2014).
  • The oxidative trimerization of phenylacetonitriles leads to the formation of polysubstituted pyrrole heterocycles, demonstrating its potential in synthetic chemistry (Nguyen & Retailleau, 2019).

Environmental and Health Considerations

Phenylacetonitrile, identified as a nitrogenous disinfection byproduct in drinking water, arises from the chlorination of phenylalanine. It affects the aesthetic quality of water and poses potential health risks, emphasizing the need for careful monitoring and management in water treatment processes (Ma et al., 2016).

Safety And Hazards

Phenylacetonitrile is highly toxic and can be harmful if ingested, inhaled, or comes in contact with the skin . It can produce hydrocyanic acid in the body .

Future Directions

Phenylacetonitrile has potential applications in green chemistry. For instance, it has been proposed as a novel alternative solvent to acetonitrile in supercapacitors . Moreover, biocatalytic routes for its conversion are being explored and improved .

properties

IUPAC Name

2-phenylacetonitrile
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InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2
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InChI Key

SUSQOBVLVYHIEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID2021492
Record name Benzyl cyanide
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Molecular Weight

117.15 g/mol
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Physical Description

Colorless liquid; [HSDB] Faintly yellow liquid, soluble in water; [MSDSonline], Liquid
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Boiling Point

233.5 °C, 233.00 to 234.00 °C. @ 760.00 mm Hg
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Flash Point

102 °C, 102 °C (closed cup), 235 °F (113 °C) (Open cup)
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Solubility

Miscible with oxygenated solvents., SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE, In water, 100 mg/L at 25 °C, 0.1 mg/mL at 25 °C
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Density

1.0205
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Vapor Pressure

0.08 [mmHg], 0.089 mm Hg at 25 °C /Extrapolated/
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Product Name

Phenylacetonitrile

Color/Form

Colorless oily liquid

CAS RN

140-29-4
Record name Phenylacetonitrile
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Melting Point

-23.8 °C
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Synthesis routes and methods I

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound I
Quantity
0.0005 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetonitrile
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Phenylacetonitrile
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Phenylacetonitrile
Reactant of Route 4
Phenylacetonitrile
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Phenylacetonitrile
Reactant of Route 6
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Phenylacetonitrile

Citations

For This Compound
10,100
Citations
IG Binev, JA Tsenov, EA Velcheva… - Journal of Molecular …, 1995 - Elsevier
… which accompanies the conversion of the phenylacetonitrile molecule to its carbanion. … of phenylacetonitrile in dimethyl sulfoxide are close to that of the kinetically free phenylacetonitrile …
Number of citations: 30 www.sciencedirect.com
R Das, CA Wilkie - Journal of the American Chemical Society, 1972 - ACS Publications
The monolithium derivatives of acetonitrile and phenylacetonitrile have been prepared and isolated. LiCH2CN is tetrameric while C6H5CH (Li) CN is dimeric in dimethyl sulfoxide. Both …
Number of citations: 64 pubs.acs.org
E Iravani, B Neumüller - Organometallics, 2003 - ACS Publications
The reaction of phenylacetonitrile with InMe 3 in boiling toluene in a molar ratio of 3:1 leads to a trimerization of the nitrile with evolution of methane. The presence of CsF accelerates …
Number of citations: 39 pubs.acs.org
RK Bachu, MK Patwari, S Boodida… - Journal of Chemical & …, 2008 - ACS Publications
… out for binary mixtures of phenylacetonitrile (PAN) with … of aliphatic ketones with phenylacetonitrile have been calculated… formation between associated phenylacetonitrile …
Number of citations: 22 pubs.acs.org
F Ivol, M Porcher, A Ghosh, J Jacquemin, F Ghamouss - Molecules, 2020 - mdpi.com
The increasing need in the development of storage devices is calling for the formulation of alternative electrolytes, electrochemically stable and safe over a wide range of conditions. To …
Number of citations: 12 www.mdpi.com
NJ Leonard, RL Foster - Journal of the American Chemical …, 1952 - ACS Publications
… condensation of 1-methylquinolinium iodide with phenylacetonitrile in the presence of base. Theposition of attachment of the phenylacetonitrile moiety was determined by conversion of …
Number of citations: 20 pubs.acs.org
MJ Percino, M Cerón, ME Castro, G Soriano-Moro… - Chemical Papers, 2014 - Springer
Knoevenagel condensation of phenylacetonitrile with 4-diphenylaminophenylacetonitrile in the presence of piperidine was carried out to obtain a novel conjugated compound. In …
Number of citations: 8 link.springer.com
M Makosza, AA Tomashewskij - The Journal of Organic Chemistry, 1995 - ACS Publications
The phase-transfer catalyzed reaction of phenylacetonitrile with 4-chloro-3-(trifluoromethyl)-nitrobenzene produces 5-chloro-7-phenyl-4-(trifluoromethyl) benzisoxazole (5) not the …
Number of citations: 16 pubs.acs.org
JR de Oliveira, CM Mizuno, MHR Seleghim… - Marine …, 2013 - Springer
… Here, we report the biotransformation of phenylacetonitrile using marine fungi of the genera … to obtain 2-hydroxyphenylacetic acid from phenylacetonitrile, and biotransformation of 4-…
Number of citations: 29 link.springer.com
A Loupy, M Pellet, A Petit, G Vo-Thanh - Organic & biomolecular …, 2005 - pubs.rsc.org
The condensation of phenylacetonitrile with 4-methoxybenzaldehyde can be carried out by two solvent-free methods: i) using neat powdered KOH at room temperature with equivalent …
Number of citations: 30 pubs.rsc.org

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